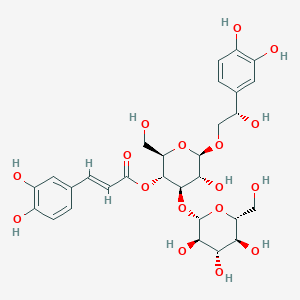
N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In materials science, this compound has been used as a building block for the synthesis of functional materials with unique properties, such as liquid crystals with high birefringence. In analytical chemistry, this compound has been employed as a derivatizing agent to improve the sensitivity and selectivity of analytical methods.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, such as its high cost and potential toxicity. Therefore, careful consideration should be given to the appropriate use and handling of this compound in lab experiments.
Orientations Futures
There are several future directions for the study of N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide, including the development of new synthetic methods for this compound and its derivatives, the investigation of its potential applications in other fields, such as catalysis and sensors, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and efficacy of this compound for use in medicinal applications.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 4-ethoxyaniline with 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in a high yield.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as liquid crystals and polymers. In analytical chemistry, this compound has been employed as a derivatizing agent for the analysis of various compounds, such as amino acids and peptides.
Propriétés
Formule moléculaire |
C16H13F4NO3 |
|---|---|
Poids moléculaire |
343.27 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |
InChI |
InChI=1S/C16H13F4NO3/c1-3-24-9-6-4-8(5-7-9)21-16(22)10-11(17)13(19)15(23-2)14(20)12(10)18/h4-7H,3H2,1-2H3,(H,21,22) |
Clé InChI |
CFPFONSHGGQKOK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)




![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)

![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)

![4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine](/img/structure/B236570.png)

![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)